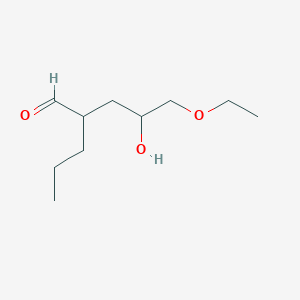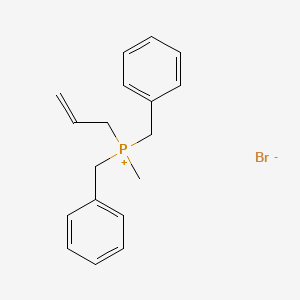
Dibenzyl(methyl)(prop-2-en-1-yl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl(methyl)(prop-2-en-1-yl)phosphanium bromide is a chemical compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl(methyl)(prop-2-en-1-yl)phosphanium bromide typically involves the reaction of dibenzylphosphine with methyl iodide and allyl bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a reactor where the reactants are continuously fed and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl(methyl)(prop-2-en-1-yl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide, cyanide, and thiolate ions can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Dibenzyl(methyl)(prop-2-en-1-yl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, as phosphonium salts have been shown to selectively accumulate in cancer cells.
Industry: It is used in the production of flame retardants and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which dibenzyl(methyl)(prop-2-en-1-yl)phosphanium bromide exerts its effects involves the interaction of the positively charged phosphorus atom with various molecular targets. In biological systems, the compound can interact with negatively charged biomolecules, such as DNA and proteins, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the molecular targets.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphonium bromide: Similar structure but with three phenyl groups instead of two benzyl and one allyl group.
Tetraphenylphosphonium bromide: Contains four phenyl groups.
Allyltriphenylphosphonium bromide: Contains an allyl group similar to dibenzyl(methyl)(prop-2-en-1-yl)phosphanium bromide but with three phenyl groups.
Uniqueness
This compound is unique due to the presence of both benzyl and allyl groups, which provide distinct reactivity and potential applications compared to other phosphonium salts. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
61236-07-5 |
|---|---|
Molecular Formula |
C18H22BrP |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
dibenzyl-methyl-prop-2-enylphosphanium;bromide |
InChI |
InChI=1S/C18H22P.BrH/c1-3-14-19(2,15-17-10-6-4-7-11-17)16-18-12-8-5-9-13-18;/h3-13H,1,14-16H2,2H3;1H/q+1;/p-1 |
InChI Key |
CDXJHIHRNMVWPV-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](CC=C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


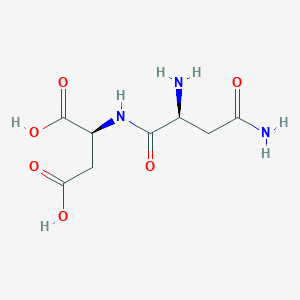
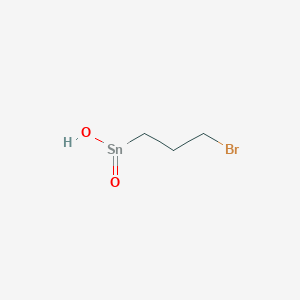
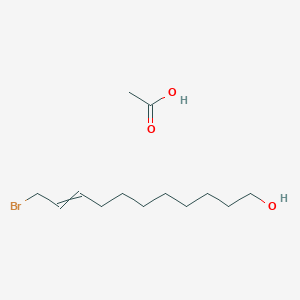
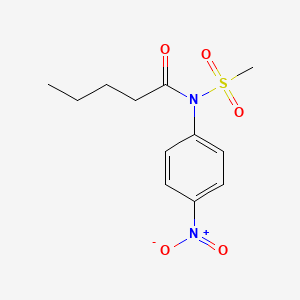
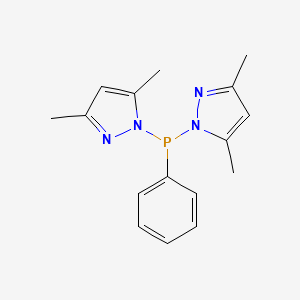
![(3S,3aS)-3,6-dimethyl-3,3a-dihydrothieno[3,2-b]thiophene-2,5-dione](/img/structure/B14580057.png)
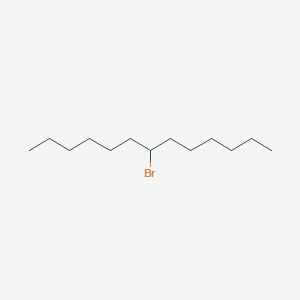
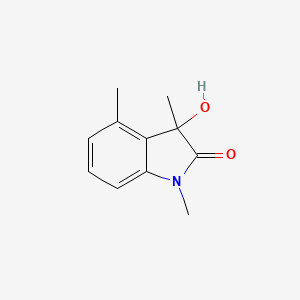
![Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl-](/img/structure/B14580071.png)
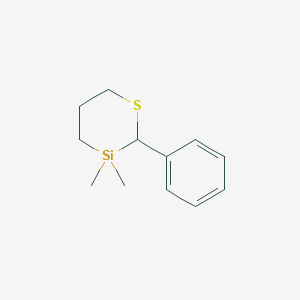
![3-Methoxy-2-{(E)-[(3-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B14580081.png)
![6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14580085.png)
![3-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B14580087.png)
